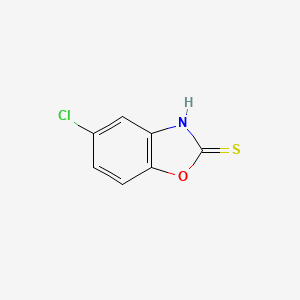

5-Chloro-2-mercaptobenzoxazole

Description

Properties

IUPAC Name |

5-chloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBIZYYFYLLRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177419 | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-19-3 | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document details its key physical and chemical characteristics, outlines experimental methodologies for their determination, and explores its known biological activities through logical pathway diagrams.

Core Physicochemical Data

This compound, with the CAS number 22876-19-3, is a white to light yellow solid.[1] It is characterized by a benzoxazole ring system substituted with a chloro group at the 5-position and a mercapto group at the 2-position. This substitution pattern imparts specific properties that are crucial for its biological activity and application in chemical synthesis. The presence of the thiol group allows for various chemical reactions, including nucleophilic substitutions and metal chelation, making it a versatile intermediate in the development of therapeutic agents and other bioactive molecules.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNOS | [1][2][3][4][5] |

| Molecular Weight | 185.63 g/mol | [1][2][3][5] |

| Melting Point | 280-285 °C | [1][3][6] |

| Boiling Point | 278.7 °C (at 760 mmHg) | |

| Appearance | White to light yellow solid | [1] |

| Solubility | Low solubility in water; soluble in some organic solvents. | [7] |

| logP (XLogP3) | 2.4 | [2] |

| pKa | Data not available for the 5-chloro derivative. The pKa of the parent compound, 2-mercaptobenzoxazole, has been reported. |

Tautomerism

It is important for researchers to recognize that this compound can exist in two tautomeric forms: the thione form (5-chloro-3H-1,3-benzoxazole-2-thione) and the thiol form (5-chloro-1,3-benzoxazole-2-thiol). The equilibrium between these two forms can be influenced by the solvent and pH.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments relevant to this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point provides information about its volatility.

Methodology: Distillation

-

Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus, which includes a flask, a condenser, a receiving vessel, and a thermometer with the bulb positioned at the level of the side arm leading to the condenser.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature reading on the thermometer during distillation.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Visualizing Experimental Workflows and Biological Activity

To further aid in the understanding of the experimental processes and the compound's functional context, the following diagrams are provided.

References

5-Chloro-2-mercaptobenzoxazole: A Technical Guide for Researchers

CAS Number: 22876-19-3 Molecular Formula: C₇H₄ClNOS

This technical guide provides an in-depth overview of 5-Chloro-2-mercaptobenzoxazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Core Compound Data

This compound, also known as 5-chlorobenzoxazole-2-thiol, is a stable, white to light yellow solid.[1] Its structure, featuring a benzoxazole core with a chloro group at the 5-position and a mercapto group at the 2-position, provides multiple sites for chemical modification and functionalization.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][3]

Physicochemical and Identification Properties

The key quantitative data and identifiers for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 22876-19-3 | [1][2][4][5] |

| Molecular Formula | C₇H₄ClNOS | [1][4] |

| Molecular Weight | 185.63 g/mol | [1][4][5][6] |

| IUPAC Name | 5-chloro-3H-1,3-benzoxazole-2-thione | [7] |

| Synonyms | 5-Chlorobenzooxazole-2-thiol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 280-285 °C | [1][6][8] |

| Purity | ≥ 97-98% (HPLC) | [1][6] |

| Solubility | Low solubility in water, soluble in some organic solvents. | |

| PubChem CID | 708870 | [1] |

| MDL Number | MFCD00175241 | [1][5][6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 2-amino-4-chlorophenol with a source of thiocarbonyl, such as carbon disulfide or an alkali metal alkylxanthate.[2] The general workflow for its synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established methods for the synthesis of 2-mercaptobenzoxazole derivatives.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and 95% ethanol (100 mL).

-

Addition of Reagent: To this mixture, add carbon disulfide (0.1 mol) slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture to remove the charcoal.

-

Precipitation: Heat the filtrate to 70-80°C. Add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid with rapid stirring until the solution is acidic. This will cause the product to precipitate.

-

Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.

-

Purification: Collect the crystalline product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Applications in Drug Development and Research

This compound serves as a crucial building block for various biologically active compounds and has applications in several research areas.

-

Pharmaceutical Development: It is a key intermediate in synthesizing novel compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Benzoxazole derivatives have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair and a target in cancer therapy.[6]

-

Enzyme Inhibition: The mercaptobenzoxazole scaffold is a known inhibitor of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases.[9] This suggests that 5-chloro derivatives could be explored for developing selective CA inhibitors.

-

Agrochemicals: The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[1][3]

-

Analytical Chemistry: It can be employed in methods for detecting heavy metals.[1]

Caption: Role of this compound derivatives as enzyme inhibitors.

Experimental Protocol: Antibacterial Activity Screening (Cup-Plate Method)

This protocol provides a general method for evaluating the antibacterial activity of synthesized derivatives, based on standard microbiological techniques.[5][8]

-

Media Preparation: Prepare nutrient agar medium (e.g., 2% nutrient agar, 1% peptone, 1% beef extract, 0.5% NaCl in distilled water). Sterilize by autoclaving.[4][8]

-

Inoculum Preparation: Aseptically transfer a small amount of the test bacterium (e.g., S. aureus, E. coli) from a working culture into sterile normal saline (0.9% NaCl) to create a microbial suspension.[8]

-

Plate Preparation: Pour the sterilized nutrient agar into sterile Petri plates and allow them to solidify. Spread the prepared bacterial inoculum evenly over the agar surface.

-

Well Preparation: Cut uniform wells (e.g., 6 mm diameter) into the agar using a sterile borer.

-

Test Solution: Prepare test solutions of the synthesized compounds at desired concentrations (e.g., 50 µg/mL) by dissolving them in a suitable solvent like DMSO. Prepare a standard antibiotic (e.g., Streptomycin) and a solvent control (DMSO alone).[5]

-

Application: Add a fixed volume (e.g., 0.1 mL) of the test solutions, standard, and control into separate wells.

-

Incubation: Allow the plates to stand for 30 minutes for diffusion, then incubate at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Safety and Handling

This compound is associated with the following GHS hazard statements:

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 22876-19-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

A Technical Guide to 5-Chloro-2-mercaptobenzoxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a clear, tabular format. A detailed experimental protocol for its synthesis is provided, based on established chemical literature. Furthermore, this guide explores the compound's role as a scaffold for the development of potent enzyme inhibitors, with a focus on its potential as a PARP and kinase inhibitor in oncology. Experimental workflows for relevant biological assays are outlined, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Identity and Properties

This compound is a benzoxazole derivative characterized by a chlorine atom at the 5-position and a thiol group at the 2-position. This substitution pattern imparts specific chemical reactivity and biological activity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.[1]

IUPAC Name and Synonyms

-

IUPAC Name: 5-chloro-3H-1,3-benzoxazole-2-thione[2]

-

Synonyms: 5-Chlorobenzooxazole-2-thiol, 5-Chloro-1,3-Benzoxazole-2-Thiol, 5-Chlorobenzo[d]oxazole-2(3H)-thione, 2(3H)-Benzoxazolethione, 5-chloro-, 5-Chloro-2-thioxobenzoxazoline[2][3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 22876-19-3 | [1][3][5] |

| Molecular Formula | C₇H₄ClNOS | [1][6] |

| Molecular Weight | 185.63 g/mol | [1][5][6] |

| Appearance | White to off-white or light yellow solid/powder | [1][4] |

| Melting Point | 280-285 °C | [1][7] |

| Boiling Point | 278.7 °C | [5] |

| Flash Point | 122.4 °C | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-amino-4-chlorophenol with carbon disulfide in the presence of a base. This method is an adaptation of the well-established synthesis of 2-mercaptobenzoxazoles.

Experimental Protocol: Synthesis from 2-Amino-4-chlorophenol and Carbon Disulfide

This protocol is based on the general procedure for the synthesis of 2-mercaptobenzoxazoles.

Materials:

-

2-Amino-4-chlorophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Glacial Acetic Acid

-

Activated Charcoal

Procedure:

-

In a 250 mL round-bottom flask, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and water (15 mL).

-

Add 100 mL of 95% ethanol to the flask, followed by the slow addition of carbon disulfide (0.1 mol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

-

After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 70-80 °C and add 100 mL of warm water.

-

With vigorous stirring, add a 5% solution of glacial acetic acid until the solution is acidic, leading to the precipitation of the product.

-

Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.

-

Collect the crystalline product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from ethanol to yield pure this compound.

Applications in Drug Discovery

The benzoxazole scaffold, particularly with a 5-chloro substitution, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this compound have shown promise as potent inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and various kinases.

Role as a PARP Inhibitor Scaffold

Poly (ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The 5-chloro-benzoxazole moiety has been identified as an important feature in the design of novel PARP-2 inhibitors.

Potential as a Kinase Inhibitor

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzoxazole derivatives have been investigated as inhibitors of various kinases, and the this compound scaffold provides a versatile starting point for the design of novel kinase inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro PARP-1 Activity Assay (Chemiluminescent)

This protocol outlines a method to assess the inhibitory activity of this compound derivatives against PARP-1. The assay measures the incorporation of biotinylated NAD+ into histone proteins.[1]

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

This compound derivative (test compound)

-

Olaparib (positive control)

-

DMSO (vehicle)

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Microplate reader with chemiluminescence detection

Procedure:

-

Plate Preparation: Use pre-coated histone plates or coat plates with histones according to standard protocols.

-

Compound Preparation: Prepare serial dilutions of the this compound derivative and Olaparib in assay buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.

-

Reaction Setup: To each well, add the test compound, positive control, or vehicle (DMSO).

-

Initiate Reaction: Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash: Wash the plate to remove unbound reagents.

-

Signal Generation: Add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol can be adapted to screen this compound derivatives against a specific kinase of interest.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

This compound derivative (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Microplate reader with luminescence detection

Procedure:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the test compound or controls in an appropriate buffer.

-

Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the amenability of its structure to further chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent enzyme inhibitors, particularly in the context of cancer, underscores the importance of continued research into this promising class of compounds. This technical guide provides a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this compound and its analogues.

References

A Technical Guide to the Physical Properties of 5-Chloro-2-mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting point and appearance, of 5-Chloro-2-mercaptobenzoxazole. It includes detailed experimental protocols for the determination of these properties and a workflow for its synthesis and characterization, designed for professionals in research and drug development.

Core Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate determination of its physical properties is a critical first step in its application in research and development.

Data Presentation

The melting point and appearance of this compound are summarized in the table below.

| Property | Value | Citations |

| Melting Point | 280-285 °C | [1] |

| 275 °C | [2] | |

| Appearance | White to light yellow solid |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and physical appearance of a solid chemical compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique for melting point determination.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating:

-

If the approximate melting point is known, heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as a range between these two temperatures.[4]

-

-

Repeatability: For accuracy, perform at least two measurements.

Determination of Physical Appearance

The physical appearance of a chemical provides initial qualitative data. This includes its physical state, color, and form.[5]

Apparatus:

-

White, non-reflective background (e.g., a white tile or filter paper)

-

Spatula

-

Good lighting source (preferably diffuse, natural light)

Procedure:

-

Sample Preparation: Place a small, representative sample of this compound onto the white background using a clean spatula.

-

Observation:

-

Physical State: Observe whether the substance is a solid, liquid, or gas at room temperature and atmospheric pressure. For this compound, it is a solid.

-

Color: Carefully observe the color of the sample against the white background. Note any variations in color. It is typically described as a white to light yellow solid.

-

Form: Describe the form of the solid, for example, crystalline, powder, amorphous, etc.

-

-

Documentation: Record the observations in a laboratory notebook. For more objective color determination, a commercially available color guide can be utilized to minimize human bias.[6][7]

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. contractpharma.com [contractpharma.com]

- 7. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]

Spectroscopic Profile of 5-Chloro-2-mercaptobenzoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄ClNOS, and it has a molecular weight of 185.63 g/mol .[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound in DMSO-d₆ reveals characteristic signals for the aromatic protons and the thiol group.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.99 | Singlet | 1H | SH |

| ~7.52 | Doublet | 1H | Aromatic CH |

| ~7.28-7.31 | Multiplet | 2H | Aromatic CH |

¹³C NMR Data

| Carbon Atom | Estimated Chemical Shift (δ) ppm |

| C=S (C2) | ~180-185 |

| Aromatic C-Cl (C5) | ~125-130 |

| Aromatic CH | ~110-140 |

| Aromatic Quaternary | ~140-150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Data is typically acquired as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1][3]

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| ~2550-2600 | S-H stretch (thiol) |

| 1600-1585 | C=C stretch (in-ring aromatic) |

| 1550-1475 | N-O asymmetric stretch |

| 1335-1250 | C-N stretch (aromatic amine) |

| 1320-1000 | C-O stretch |

| 850-550 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Ion |

| 183.9629 | [M-H]⁻ |

| 186.1 | [M+H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 300 or 500 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

FTIR spectra are to be obtained using a Fourier Transform Infrared Spectrometer. The solid sample can be analyzed using the KBr pellet method or an ATR accessory.

KBr Pellet Method:

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS) Protocol

LC-MS analysis is to be performed using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.22 µm syringe filter.

LC-MS Parameters:

-

Chromatography: Reverse-phase HPLC

-

Column: C18 column

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

References

The Pharmacological Potential of 5-Chloro-2-mercaptobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the current state of research into its potential therapeutic applications, with a focus on its anticancer, antimicrobial, antifungal, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanisms of action and evaluation processes.

Introduction

This compound, a derivative of benzoxazole, possesses a reactive thiol group and a chlorine substituent, which contribute to its diverse chemical reactivity and biological profile.[1][2] Its structural scaffold has been utilized as a starting point for the synthesis of numerous derivatives with a wide range of pharmacological activities.[3] This guide will explore the key biological activities of this compound and its analogues, presenting the available quantitative data, experimental methodologies, and mechanistic insights to support further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties, particularly as inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme critically involved in DNA repair mechanisms in cancer cells.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxicity and PARP-2 inhibitory activity of newly synthesized benzoxazole derivatives.

Table 1: In Vitro Cytotoxicity of 5-Chlorobenzoxazole Derivatives against Breast Cancer Cell Lines

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 11 | 5.63 | 3.79 |

| 12 | 6.14 | 6.05 |

| 13 | 7.52 | 8.38 |

| 14 | 10.78 | 12.47 |

| 21 | 12.18 | 16.87 |

| 25 | 15.56 | 18.46 |

| 27 | 11.32 | 16.70 |

| Sorafenib (Standard) | 7.47 | 7.26 |

Data sourced from a study on benzoxazole derivatives as potential anti-breast cancer agents.

Table 2: In Vitro PARP-2 Inhibitory Activity of Selected 5-Chlorobenzoxazole Derivatives

| Compound | PARP-2 IC₅₀ (µM) |

| 11 | 0.19 |

| 12 | 0.07 |

| 13 | 0.106 |

| 14 | 0.084 |

| 25 | 0.074 |

| 27 | 0.057 |

| Olaparib (Standard) | 0.02 |

Data represents the concentration required for 50% inhibition of PARP-2 enzyme activity.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PARP-2 Inhibition

The anticancer activity of these compounds is linked to the inhibition of PARP-2, which plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-2, the accumulation of unrepaired DNA damage leads to cell death, particularly in cancer cells with existing DNA repair defects.

Caption: PARP-2 Inhibition Pathway.

Antimicrobial and Antifungal Activity

Derivatives of this compound and related structures have been investigated for their activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a similar structural core.

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |

| P2A | >312 | >312 | >312 | >312 |

| P2B | >312 | >312 | >312 | >156 |

| P4A | >156 | >78 | >156 | >156 |

| P4B | >78 | >78 | >78 | >78 |

| P5A | >312 | >312 | >312 | >312 |

| P6A | >78 | >78 | >78 | >78 |

| Ampicillin | 1.0 | 0.5 | 1.5 | - |

| Cephalexin | 1.0 | 0.5 | 1.5 | - |

| Miconazole | - | - | - | 1.0 |

Data from a study on the synthesis and screening of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[4]

Experimental Protocols

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds

-

Standard antibiotic/antifungal agents

-

Sterile saline or PBS

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add a standardized volume of the inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a preliminary method to screen for antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum

-

Sterile swabs

-

Sterile cork borer

-

Test compounds

-

Standard antibiotic/antifungal agents

Procedure:

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the MHA plate using a sterile swab.

-

Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution to each well. Include wells for positive and negative controls.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial agents based on the this compound scaffold.

Caption: Antimicrobial Drug Discovery Workflow.

Enzyme Inhibitory Activity

2-Mercaptobenzoxazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes.

Quantitative Enzyme Inhibition Data

The following table shows the inhibition constants (Ki) of 2-mercaptobenzoxazole against several human carbonic anhydrase isoforms.

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-Mercaptobenzoxazole

| hCA Isoform | Ki (µM) |

| hCA I | 88.4 |

| hCA II | 0.97 |

| hCA IX | 20.7 |

| hCA XII | 1.9 |

Data from a study on 2-mercaptobenzoxazoles as carbonic anhydrase inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydratase assay is commonly used to determine the inhibitory activity of compounds against CAs.

Materials:

-

Purified hCA isoforms

-

Test compounds

-

Buffer solution (e.g., Tris-HCl)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

-

Monitoring pH Change: The catalytic hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator.

-

Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide. Inhibition of this enzyme can have various therapeutic effects, such as reducing intraocular pressure in glaucoma. The inhibitor typically binds to the zinc ion in the active site of the enzyme.

Caption: Carbonic Anhydrase Inhibition Mechanism.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as scaffolds for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents. Further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical entity. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics based on the this compound core.

References

The Discovery and Development of Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an oxazole ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[2][3] The inherent aromaticity of the benzoxazole ring system imparts stability, while the presence of nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and other non-covalent interactions with biological macromolecules.[4] This unique combination of properties has made benzoxazole derivatives a fertile ground for the discovery of novel therapeutic agents. This in-depth guide provides a comprehensive overview of the key synthetic methodologies for the preparation of benzoxazole derivatives, detailed experimental protocols, and an exploration of their significant biological activities and mechanisms of action.

Core Synthetic Methodologies

The construction of the benzoxazole core primarily relies on the formation of the oxazole ring fused to a pre-existing benzene ring. The most common strategies involve the cyclization of ortho-substituted anilines.

Condensation of o-Aminophenols with Carbonyl Compounds

One of the most classical and widely employed methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or anhydrides), or with an aldehyde.[5][6]

The Phillips synthesis involves the direct condensation of an o-aminophenol with a carboxylic acid, typically under acidic conditions and high temperatures.[6] Polyphosphoric acid (PPA) is a common catalyst and solvent for this reaction, facilitating the dehydration and cyclization steps.[6]

The reaction of an o-aminophenol with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole.[7] A variety of oxidizing agents and catalysts have been developed to promote this transformation efficiently.

Table 1: Comparative Data for the Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Benzaldehyde Derivatives

| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | [8][9] |

| Fe3O4@SiO2-SO3H Nanoparticles | Solvent-free | 50 | 30-60 min | 87-93 | [10] |

| Sulfur (S8) / Na2S | DMSO | Ambient | - | Good | [7] |

| Fluorophosphoric acid | Ethanol | Room Temperature | 2.4 h | High | [9][11] |

| TiO2–ZrO2 | Acetonitrile | 60 | 15-25 min | 83-93 | [9] |

| Potassium-ferrocyanide | Solvent-free (Grinding) | Room Temperature | < 2 min | 87-96 | [9] |

Intramolecular Cyclization of o-Substituted Anilides

This method relies on the copper-catalyzed intramolecular C-O cross-coupling of an o-haloanilide.[3][12] The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle.[12] The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction.[3][12]

Table 2: Synthesis of Benzoxazoles via Copper-Catalyzed Intramolecular Cyclization of o-Haloanilides

| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Bromoanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 7 | High | [12][13] |

| o-Iodoanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | - | High | [3] |

| o-Chloroanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | - | Moderate | [3] |

| o-Bromoanilide | CuO nanoparticles | K2CO3 | DMSO | 110 | - | - | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-benzoxazole via Condensation of o-Aminophenol and Benzaldehyde using a Brønsted Acidic Ionic Liquid Gel Catalyst[8]

Materials:

-

o-Aminophenol (1.0 mmol, 0.109 g)

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)

-

Ethyl acetate

-

Anhydrous MgSO4

Procedure:

-

In a 5 mL vessel, combine o-aminophenol, benzaldehyde, and the BAIL gel catalyst.

-

Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

-

Separate the BAIL gel catalyst by centrifugation.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-1,3-benzoxazole.

Protocol 2: Synthesis of a Benzoxazole Derivative via Copper-Catalyzed Intramolecular Cyclization of an o-Bromoanilide[13]

Step 1: Preparation of the o-Bromoanilide

-

To a solution of an o-bromoaniline (0.5 mmol) in dichloromethane (5 mL), add Na2CO3 (1.0 mmol) and a benzoyl chloride derivative (0.60 mmol).

-

Reflux the reaction mixture for 3.5 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the o-bromoanilide.

Step 2: Intramolecular Cyclization

-

In a reaction vessel, combine the o-bromoanilide from Step 1, Cs2CO3 as the base, CuI as the catalyst, and N,N,N',N'-tetramethylethylenediamine (TMEDA) as the ligand in toluene.

-

Heat the reaction mixture at 110 °C for 7 hours.

-

After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired benzoxazole derivative.

Key Biological Activities and Signaling Pathways

Benzoxazole derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][14] This broad spectrum of activity is attributed to their ability to interact with various biological targets.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases

Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and survival.[15][16] Two important RTKs targeted by benzoxazole derivatives are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[15]

VEGFR-2 Signaling Pathway: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzoxazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in tumor invasion and metastasis. Dual inhibitors of VEGFR-2 and c-Met, including benzoxazole derivatives, are of significant interest in cancer therapy.

Caption: Inhibition of the c-Met signaling pathway by a benzoxazole derivative.

Antimicrobial Activity: Targeting DNA Gyrase and Topoisomerases

Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1] One of the key mechanisms of their antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair in bacteria.[1] By binding to these enzymes, benzoxazole compounds can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. Some benzoxazole derivatives also show inhibitory activity against eukaryotic topoisomerases, which is relevant to their anticancer effects.

Caption: Mechanism of action of benzoxazole derivatives as DNA gyrase inhibitors.

Conclusion

The benzoxazole scaffold continues to be a highly valuable framework in the field of drug discovery and development. The synthetic versatility of this heterocyclic system allows for the creation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores the therapeutic potential of benzoxazole derivatives. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and more effective benzoxazole-based drugs in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. biorbyt.com [biorbyt.com]

- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. esisresearch.org [esisresearch.org]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Key Reactive Sites of 5-Chloro-2-mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-mercaptobenzoxazole is a versatile heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, characterized by a chlorinated benzoxazole core and a reactive mercapto group, impart a diverse range of chemical properties and biological activities. This technical guide provides a comprehensive overview of the key reactive sites of the this compound molecule, offering insights into its chemical behavior, and potential applications.

The molecule's reactivity is primarily governed by the thiol-thione tautomerism, the nucleophilicity of the sulfur and nitrogen atoms, and the electrophilic potential of the benzoxazole ring system. Understanding these reactive sites is crucial for the rational design of novel derivatives with tailored properties for applications such as drug development, corrosion inhibition, and the synthesis of functional materials.[1]

Thiol-Thione Tautomerism

A fundamental aspect of the reactivity of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the thiol form (5-chloro-1,3-benzoxazol-2-ylthiol) and the thione form (5-chloro-3H-1,3-benzoxazole-2-thione).[2][3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the more polar thione form tends to be the major tautomer.[4]

The thione form possesses a reactive exocyclic sulfur atom and an acidic N-H proton, while the thiol form has a nucleophilic sulfur atom. This tautomerism dictates the regioselectivity of reactions, as electrophiles can attack either the sulfur or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile.

Caption: Thiol-Thione Tautomerism of this compound.

Key Reactive Sites and Their Properties

The primary reactive sites on the this compound molecule are the exocyclic sulfur atom, the nitrogen atom of the benzoxazole ring, and the aromatic benzene ring.

The Mercapto/Thione Group (C2 Position)

The most prominent reactive center is the sulfur atom at the C2 position. In its deprotonated thiolate form, it acts as a potent nucleophile, readily participating in a variety of reactions.

-

Nucleophilic Reactivity: The sulfur atom is the primary site for S-alkylation and S-acylation reactions. Its high nucleophilicity allows for the facile formation of new carbon-sulfur bonds, a key strategy in the synthesis of diverse derivatives.[1] This reactivity is fundamental to its role as a building block in organic synthesis.

-

Metal Chelation: The thiol group exhibits a strong affinity for metal ions, acting as a chelating agent. This property is the basis for its application as a corrosion inhibitor , particularly for copper and its alloys. It forms a protective film on the metal surface, preventing corrosive processes.[5][6][7]

-

Oxidation: The mercapto group can be oxidized to form a disulfide bridge, linking two molecules of this compound. This reaction is relevant in certain biological contexts and for the synthesis of dimeric structures.

The Nitrogen Atom (N3 Position)

The nitrogen atom in the benzoxazole ring also possesses nucleophilic character, particularly in the thione tautomer.

-

Nucleophilic Reactivity: While generally less nucleophilic than the sulfur atom, the nitrogen can undergo N-acylation and N-alkylation under specific conditions, often requiring a strong base to deprotonate the N-H group.[8][9] The regioselectivity of N- versus S-alkylation can be controlled by the choice of solvent, base, and electrophile.

The Benzoxazole Ring System

The aromatic benzene ring of the benzoxazole core can undergo electrophilic aromatic substitution reactions. The directing effects of the fused oxazole ring and the chloro substituent influence the position of substitution.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the oxygen and nitrogen atoms of the oxazole ring tends to activate the benzene ring towards electrophilic attack. However, the chloro substituent is a deactivating group. The positions ortho and para to the activating groups are generally favored.

Computational Analysis of Reactivity

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich regions, particularly the sulfur and nitrogen atoms, indicating their propensity to act as electron donors in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the aromatic system, suggesting its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, typically colored blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected to be localized around the sulfur and nitrogen atoms, confirming them as the primary nucleophilic centers.[10][11]

Caption: Workflow for Computational Analysis of Reactivity.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, data for related compounds can provide useful estimations.

| Property | Value | Remarks |

| pKa | Not available | The pKa of the N-H proton in the thione form is expected to be in the acidic range, facilitating deprotonation. The pKa of the S-H in the thiol form would be lower than that of a typical aliphatic thiol due to the aromatic ring. For the related 5-chloro-2-mercaptobenzothiazole, a predicted pKa of 8.88 has been reported.[12] |

| Molecular Weight | 185.63 g/mol | [2] |

| XLogP3-AA | 2.4 | A measure of lipophilicity.[2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Experimental Protocols

The following are detailed methodologies for key reactions involving the reactive sites of this compound, adapted from established procedures for similar compounds.

S-Alkylation of this compound

This protocol describes the synthesis of S-alkylated derivatives, a common strategy for modifying the molecule.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound (1 equivalent) in acetone or DMF in a reaction vessel.

-

Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.

-

Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental Workflow for S-Alkylation.

N-Acylation of this compound

This protocol outlines a general procedure for the N-acylation of the thione tautomer.[8][9]

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Stirring apparatus

-

Reaction vessel under inert atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

The reactivity of this compound is directly linked to its biological activities.

-

Antimicrobial Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential bacterial enzymes like DNA gyrase .[13][14][15] The ability of the molecule to chelate metal ions or to interact with active site residues of enzymes through its sulfur and nitrogen atoms is likely crucial for its antimicrobial effects.

Caption: Postulated Mechanism of DNA Gyrase Inhibition.

-

Anti-inflammatory Activity: Some benzoxazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) . The structural features of the molecule allow it to fit into the active sites of these enzymes and interfere with their function.

Conclusion

This compound is a molecule with a rich and versatile chemistry, primarily dictated by the reactive thiol/thione group and the benzoxazole core. The key reactive sites—the sulfur and nitrogen atoms—serve as handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. The ability of these sites to engage in nucleophilic reactions, metal chelation, and interactions with biological macromolecules underpins the compound's utility in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals to explore and exploit the chemical potential of this important heterocyclic compound. Further quantitative studies on its reactivity and detailed investigations into its biological mechanisms of action will undoubtedly unlock new and exciting applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. echemcom.com [echemcom.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-2-mercaptobenzothiazole CAS#: 5331-91-9 [m.chemicalbook.com]

- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-mercaptobenzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a chlorinated benzoxazole core with a thiol group, provides a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1][2][3] This document provides a detailed, standardized protocol for the synthesis of this compound, derived from established chemical literature.

Reaction Scheme:

The predominant synthetic route to this compound involves the reaction of 2-amino-4-chlorophenol with an alkali metal trithiocarbonate or carbon disulfide in an alkaline medium.[1][4] The general reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a typical laboratory-scale preparation.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Chloro-2-aminophenol | 170.8 g (84.1% strength) | [4][5] |

| Sodium trithiocarbonate (48% aq. solution) | 336.9 g | [4][5] |

| Sodium hydroxide (33° Bé) | 121.6 ml | [4][5] |

| Water | 250 ml | [4][5] |

| Reaction Conditions | ||

| Temperature | 95-100 °C (Reflux) | [4] |

| Reaction Time | 3 hours | [4][5] |

| Product Information | ||

| Product Name | This compound | [6][7] |

| Molecular Formula | C₇H₄ClNOS | [3][6][7] |

| Molecular Weight | 185.63 g/mol | [6][7] |

| Melting Point | 221-224 °C | [4] |

| Yield | ~96-97% | [4] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

5-Chloro-2-aminophenol (84.1% strength)

-

Sodium trithiocarbonate (48% aqueous solution)

-

Sodium hydroxide solution (33° Bé)

-

Sulfuric acid

-

Water

-

Stirred flask with a thermometer and reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a stirred flask equipped with a thermometer and a reflux condenser, combine 170.8 g of 84.1% strength 5-chloro-2-aminophenol, 336.9 g of 48% strength aqueous sodium trithiocarbonate solution, 121.6 ml of sodium hydroxide solution (33° Bé), and 250 ml of water.[4][5]

-

Reaction: While stirring continuously, heat the mixture to boiling under reflux (approximately 95-100 °C) and maintain this temperature for 3 hours.[4]

-

Cooling: After the reaction is complete, cool the reaction mixture.

-

Precipitation: Precipitate the product by the addition of sulfuric acid in a known manner to reach an acidic pH.[1][4]

-

Filtration and Washing: Filter off the precipitated 6-chloro-2-mercaptobenzoxazole and wash the filter cake with water until it is salt-free.[4][5]

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical Application):

While the primary request is for a synthesis protocol, this compound derivatives are explored for their biological activities. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a derivative.

Caption: Hypothetical signaling pathway inhibited by a derivative.

References

- 1. Buy this compound | 22876-19-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 22876-19-3: this compound [cymitquimica.com]

- 4. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]

- 5. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]

- 6. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 5-Chloro-2-mercaptobenzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial screening of novel derivatives of 5-Chloro-2-mercaptobenzoxazole. This class of compounds holds significant promise in the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. The protocols detailed below outline a systematic approach to generate a library of S-substituted derivatives and corresponding Schiff bases, followed by their evaluation against a panel of pathogenic bacteria and fungi.

Introduction